4-Hydroxynonenal

Beschreibung

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound (HNE), one of the major end products of lipid peroxidation, has been shown to be involved in signal transduction and available evidence suggests that it can affect cell cycle events in a concentration-dependent manner. glutathione S-transferases (GSTs) can modulate the intracellular concentrations of HNE by affecting its generation during lipid peroxidation by reducing hydroperoxides and also by converting it into a glutathione conjugate. Overexpression of the Alpha class GSTs in cells leads to lower steady-state levels of HNE, and these cells acquire resistance to apoptosis induced by lipid peroxidation-causing agents such as H(2)O(2), UVA, superoxide anion, and pro-oxidant xenobiotics, suggesting that signaling for apoptosis by these agents is transduced through HNE. Cells with the capacity to exclude HNE from the intracellular environment at a faster rate are relatively more resistant to apoptosis caused by H(2)O(2), UVA, superoxide anion, and pro-oxidant xenobiotics as well as by HNE, suggesting that HNE may be a common denominator in mechanisms of apoptosis caused by oxidative stress. Transfection of adherent cells with HNE-metabolizing GSTs leads to transformation of these cells due to depletion of HNE. (A3295).

cytotoxic product from peroxidation of liver microsomal lipids; RN given refers to cpd without isomeric designation

Eigenschaften

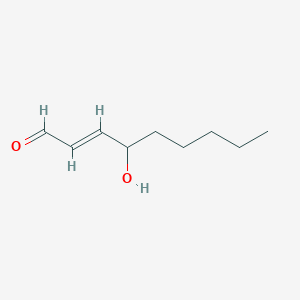

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Key Biomarker: A Technical History of 4-Hydroxynonenal's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal moments in the discovery of 4-Hydroxynonenal (4-HNE), a molecule that has evolved from a mere byproduct of lipid peroxidation to a critical mediator in cellular signaling and a key biomarker in oxidative stress-related diseases. We will delve into the foundational experiments, quantitative data, and the elucidation of its earliest recognized biological interactions, providing a comprehensive resource for professionals in the field.

The Dawn of Discovery: From Misidentification to Definitive Characterization

The story of 4-HNE begins in the 1960s with the work of Austrian biochemist Hermann Esterbauer and his mentor, E. Schauenstein. While studying the autoxidation products of unsaturated fats and oils, they isolated a novel α,β-unsaturated hydroxyalkenal. In their 1964 publication, they erroneously identified this compound as 4-hydroxy-octenal based on elemental analysis.[1][2]

It was not until 1980 that the true identity of this cytotoxic product was unveiled. In a landmark paper published in Biochimica et Biophysica Acta, Benedetti, Comporti, and Esterbauer correctly identified the compound as 4-hydroxy-2,3-trans-nonenal (4-HNE) . This breakthrough was achieved through a rigorous combination of analytical techniques, including ultraviolet (UV) and infrared (IR) spectroscopy, mass spectrometry, and high-pressure liquid chromatography (HPLC).

Their work demonstrated that 4-HNE was a major cytotoxic substance produced during the NADPH-Fe induced peroxidation of rat liver microsomal lipids. This seminal study laid the groundwork for decades of research into the pathological and physiological roles of 4-HNE.

Quantitative Data from Early Studies

The foundational studies provided the first quantitative estimates of 4-HNE formation and its biological effects.

| Parameter | Value | Experimental System | Reference |

| 4-HNE Production | Not explicitly quantified in the 1980 abstract, but described as a "major" cytotoxic product. | NADPH-Fe induced peroxidation of rat liver microsomes | |

| Biological Effect | Inhibition of microsomal glucose-6-phosphatase | Rat liver microsomes | |

| Precursor | ω-6 polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) | Inferred from lipid peroxidation studies |

Foundational Experimental Protocols

The early discoveries of 4-HNE were underpinned by meticulous experimental work. Below are detailed methodologies from the key publications.

Isolation and Identification of 4-HNE from Peroxidized Microsomes (Benedetti, Comporti, and Esterbauer, 1980)

Objective: To isolate and identify the major cytotoxic product from peroxidizing rat liver microsomes.

Methodology:

-

Microsome Preparation: Liver microsomes were prepared from male Wistar rats.

-

Induction of Lipid Peroxidation: Microsomes were incubated in the presence of an NADPH-generating system and FeSO4 to induce lipid peroxidation.

-

Extraction of Aldehydes: The reaction mixture was extracted with organic solvents to isolate the lipid-soluble products.

-

Chromatographic Separation: The extracted aldehydes were separated using thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated cytotoxic compound was determined using:

-

UV Spectroscopy: To identify the α,β-unsaturated aldehyde chromophore.

-

IR Spectroscopy: To confirm the presence of hydroxyl, carbonyl, and double bond functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the structure as this compound.

-

-

Chemical Synthesis: 4-HNE was chemically synthesized to compare its properties and biological activity with the isolated product.

-

Biological Activity Assay: The effect of both the isolated and synthetic 4-HNE on microsomal glucose-6-phosphatase activity was measured to confirm its cytotoxic nature.

Early Synthesis of 4-Hydroxy-2-alkenals (Esterbauer and Weger, 1967)

Objective: To synthesize a series of homologous 4-hydroxy-2-alkenals for biological testing.

Methodology:

This early synthesis, while not for 4-HNE specifically in this publication, laid the groundwork for later synthetic efforts. The general approach involved the condensation of a saturated aldehyde with an ethoxyacetylene derivative, followed by hydrolysis and reduction.

Early Insights into Biological Interactions and Signaling

From its initial discovery, researchers sought to understand how 4-HNE exerted its cytotoxic effects. Early studies focused on its reactivity with cellular nucleophiles and its impact on key enzymes and signaling pathways.

The Reaction with Cellular Nucleophiles

Early research established that the high reactivity of 4-HNE is due to its electrophilic nature, allowing it to readily form covalent adducts with nucleophilic amino acid residues in proteins, primarily through Michael addition and Schiff base formation. The primary targets were identified as the side chains of cysteine, histidine, and lysine .

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

One of the first identified protein targets of hydroxyalkenals was the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). In a 1971 paper, Schauenstein, Taufer, and Esterbauer demonstrated that 4-hydroxy-pentenal, a related aldehyde, inhibited GAPDH activity by reacting with its thiol groups. This early work was foundational to understanding that 4-HNE's cytotoxicity could be mediated by the inactivation of critical metabolic enzymes. It was later confirmed that 4-HNE also inhibits GAPDH, though not necessarily through direct modification of the active site cysteine.

The Discovery of NF-κB Modulation

Later, as the field of signal transduction matured, researchers began to investigate 4-HNE's role as a signaling molecule. A key discovery was its concentration-dependent effect on the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation and cell survival.

Early studies revealed a dual role for 4-HNE:

-

Low Concentrations (micromolar range): 4-HNE was found to activate the NF-κB pathway. This was shown to occur through the modification and subsequent activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF-κB inhibitor, IκB. This allows NF-κB to translocate to the nucleus and activate gene expression.

-

High Concentrations (higher micromolar range): At higher, more cytotoxic concentrations, 4-HNE was observed to inhibit NF-κB activation. This inhibitory effect was also attributed to interactions with the IKK complex, but in a manner that prevented its proper function.

Conclusion: From a Chemical Curiosity to a Central Player in Redox Biology

The journey of this compound from its initial, mistaken identification to its current status as a pivotal molecule in oxidative stress and cell signaling is a testament to the persistent and meticulous work of pioneers like Hermann Esterbauer. The foundational studies outlined in this guide not only provided the chemical identity of 4-HNE but also offered the first glimpses into its profound biological significance. For researchers and drug development professionals today, a thorough understanding of this history is essential for contextualizing the vast body of literature on 4-HNE and for informing the design of future studies and therapeutic interventions targeting oxidative stress-related pathologies.

References

- 1. Identification of this compound as a cytotoxic product originating from the peroxidation of liver microsomal lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of formation of this compound during microsomal lipid peroxidation (1986) | Hermann Esterbauer | 179 Citations [scispace.com]

An In-depth Technical Guide to the Endogenous Synthesis of 4-Hydroxynonenal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde that is a major and toxic byproduct of lipid peroxidation.[1][2][3] Arising from the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid, 4-HNE is a key biomarker and mediator of oxidative stress.[2][3][4] Its accumulation is implicated in the pathogenesis of a wide array of diseases, including cardiovascular and neurodegenerative disorders, diabetes, and cancer.[2][5][6] At physiological concentrations, 4-HNE functions as a signaling molecule, modulating various cellular pathways including cell proliferation, differentiation, and apoptosis.[5][7] However, at higher concentrations, its electrophilic nature leads to the formation of covalent adducts with proteins, DNA, and lipids, causing cellular dysfunction and cytotoxicity.[2] This guide provides a comprehensive overview of the endogenous synthesis of 4-HNE, its biological effects, and the methodologies for its detection and quantification.

Endogenous Synthesis of this compound

The formation of 4-HNE is intricately linked to the process of lipid peroxidation, which can occur through both enzymatic and non-enzymatic pathways.

Precursors and Cellular Location

The primary precursors for 4-HNE synthesis are ω-6 polyunsaturated fatty acids (PUFAs), predominantly linoleic acid and arachidonic acid.[3] These fatty acids are abundant in cellular membranes, particularly the inner mitochondrial membrane, where cardiolipin, a phospholipid rich in linoleic acid, is a significant source of 4-HNE.[8]

Enzymatic and Non-Enzymatic Pathways

Non-Enzymatic Pathway (Free Radical-Mediated): This pathway is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a PUFA, forming a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating a chain reaction. The resulting lipid hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid, are unstable and can decompose to form 4-HNE.[8]

Enzymatic Pathway: Lipoxygenases (LOXs), particularly 15-lipoxygenase (15-LOX), can directly oxygenate PUFAs to form lipid hydroperoxides, which are then converted to 4-HNE.[9] This enzymatic pathway is a significant source of 4-HNE under certain physiological and pathological conditions.

Quantitative Data on 4-HNE

The concentration of 4-HNE in biological systems is a critical determinant of its physiological and pathological effects.

Table 1: 4-HNE Concentrations in Human Tissues and Plasma

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Plasma/Serum | Healthy | 0.05 - 0.65 µM | [2][4] |

| Oxidative Stress/Disease | Up to 10 µM | [10][11] | |

| Liver | Healthy | ~0.1-1 µM | [2] |

| Non-alcoholic steatohepatitis (NASH) | Significantly increased | [5] | |

| Brain | Healthy | Low levels | [12] |

| Neurodegenerative Diseases (AD, PD) | Increased levels of 4-HNE protein adducts | [12] | |

| Kidney | Renal Adenocarcinoma | Increased levels | [2] |

| Cerebrospinal Fluid | Tick-borne encephalitis | Significantly increased | [7] |

Table 2: Kinetic Parameters of Enzymes Involved in 4-HNE Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Reference(s) |

| Aldehyde Dehydrogenase 2 (ALDH2) | This compound | ~10-25 | - | [13] |

| Glutathione S-transferase A4-4 (hGSTA4-4) | This compound | Low Km | - | [3] |

Signaling Pathways Modulated by 4-HNE

4-HNE is a potent modulator of several key signaling pathways, contributing to its diverse biological effects.

Nrf2/KEAP1 Pathway

The Nrf2/KEAP1 pathway is a primary cellular defense mechanism against oxidative stress. 4-HNE can activate this pathway by modifying cysteine residues on KEAP1, the repressor of Nrf2.[1] This leads to the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and detoxification enzymes.[1][14]

Mitogen-Activated Protein Kinase (MAPK) Pathways

4-HNE can activate several MAPK pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) pathways.[15][16] Activation of these pathways can lead to diverse cellular responses, including inflammation, apoptosis, and cell proliferation.[15][17]

Apoptosis Pathways

4-HNE can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18][19] It can activate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the release of cytochrome c.[18] It can also activate the Fas death receptor pathway, leading to the activation of caspase cascades.[18][20]

Experimental Protocols

Accurate detection and quantification of 4-HNE are crucial for studying its role in health and disease.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of 4-HNE and its metabolites.[21][22]

Protocol for 4-HNE-Mercapturic Acid Conjugate Analysis in Urine: [21]

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 min at 4°C to remove particulates.

-

To 1 mL of urine supernatant, add an internal standard (e.g., deuterated 4-HNE-mercapturic acid).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

-

Elute the analytes with methanol and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for 4-HNE-mercapturic acid and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 4-HNE-mercapturic acid.

-

Calculate the concentration of 4-HNE-mercapturic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for the quantification of 4-HNE and 4-HNE-protein adducts.[23][24][25][26][27]

Competitive ELISA Protocol for 4-HNE: [23][24][25][26][27]

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a 4-HNE conjugate.

-

-

Assay Procedure:

-

Add standards and samples to the wells.

-

Add a specific anti-4-HNE antibody to each well.

-

Incubate for 1-2 hours at room temperature. During this incubation, free 4-HNE in the sample competes with the coated 4-HNE for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

The intensity of the color is inversely proportional to the concentration of 4-HNE in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 4-HNE in the samples from the standard curve.

-

Immunochemical Detection

Immunochemical methods, such as Western blotting, are used to detect 4-HNE-protein adducts.[28][29][30]

Western Blot Protocol for 4-HNE Protein Adducts: [30]

-

Sample Preparation:

-

Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for 4-HNE adducts.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane again.

-

-

Detection:

-

Add a chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of 4-HNE-protein adducts.

-

Conclusion

The endogenous synthesis of 4-HNE is a critical process in cellular physiology and pathology. As a highly reactive molecule, its levels are tightly regulated, and dysregulation is associated with a multitude of diseases. Understanding the mechanisms of its formation, its biological targets, and the signaling pathways it modulates is essential for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress. The experimental protocols outlined in this guide provide robust methods for the accurate detection and quantification of 4-HNE, facilitating further research in this important area.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Oxidative Stress Product, 4-Hydroxy-2-Nonenal, Induces the Release of Tissue Factor-Positive Microvesicles From Perivascular Cells Into Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Overview of the Lipid Peroxidation Measurements in Patients by the Enzyme-Linked Immunosorbent Assay Specific for the this compound-Protein Adducts (4-HNE-ELISA) [imrpress.com]

- 8. FORMATION OF this compound FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of arachidonate 15-lipoxygenase prevents this compound-induced protein damage in male germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Physiological Levels of this compound on Adipocyte Biology: Implications for Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-nonenal Enhances Tissue Factor Activity in Human Monocytic Cells via p38 MAPK Activation-dependent Phosphatidylserine Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Signaling kinases modulated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell death and diseases related to oxidative stress:this compound (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. article.imrpress.com [article.imrpress.com]

- 23. raybiotech.com [raybiotech.com]

- 24. file.elabscience.com [file.elabscience.com]

- 25. This compound ELISA Kit (ab287803) | Abcam [abcam.com]

- 26. abbexa.com [abbexa.com]

- 27. resources.amsbio.com [resources.amsbio.com]

- 28. Immunochemical detection of this compound protein adducts in oxidized hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. pubcompare.ai [pubcompare.ai]

4-Hydroxynonenal Formation from Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1][2][3] Widely recognized as a key biomarker and mediator of oxidative stress, 4-HNE plays a significant role in a multitude of cellular processes and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] This technical guide provides an in-depth overview of the core mechanisms of 4-HNE formation, quantitative data on its production, detailed experimental protocols for its study, and a summary of its impact on critical cellular signaling pathways.

I. Biochemical Mechanisms of 4-HNE Formation

The formation of 4-HNE is a complex process that can occur through both non-enzymatic and enzymatic pathways, primarily initiated by reactive oxygen species (ROS).[2]

A. Non-Enzymatic Formation

The non-enzymatic pathway is a free-radical-mediated chain reaction. The process can be broadly categorized into three stages: initiation, propagation, and termination.

-

Initiation: The process begins with the abstraction of a hydrogen atom from a methylene group of a ω-6 PUFA by a ROS, such as the hydroxyl radical (•OH), forming a carbon-centered lipid radical.[6]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides, particularly 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid, undergo fragmentation to yield a variety of products, including 4-HNE.[7] Two distinct mechanisms have been proposed for the non-enzymatic transformation of linoleic acid hydroperoxides to 4-HNE.[7]

A novel mechanism has also been identified involving the oxidation of the mitochondria-specific phospholipid cardiolipin, which leads to 4-HNE formation through cross-chain peroxyl radical addition and decomposition.

B. Enzymatic Formation

Enzymatic pathways also contribute to the formation of 4-HNE.

-

Lipoxygenases (LOX): 15-lipoxygenase (15-LOX) can catalyze the oxidation of linoleic and arachidonic acids to form 13-HPODE and 15-HPETE, respectively, which are precursors of 4-HNE.

-

Cyclooxygenases (COX): Cyclooxygenase-2 (COX-2) can also contribute to the generation of 4-HNE from arachidonic acid.[8]

II. Quantitative Data on 4-HNE Formation

The yield of 4-HNE can vary significantly depending on the substrate and the conditions of lipid peroxidation. The following tables summarize key quantitative findings from the literature.

| Precursor Fatty Acid | Experimental System | Inducer | 4-HNE Yield/Concentration | Reference |

| Arachidonic Acid (Ester) | Lipid Peroxidation Model | Fe2+/H2O2 | 23 nmol/mg | [9] |

| Arachidonic Acid (Free Acid) | Lipid Peroxidation Model | Fe2+/H2O2 | 9 nmol/mg | [9] |

| Linoleic Acid (Free Acid) | Lipid Peroxidation Model | Fe2+/H2O2 | 13 nmol/mg | [9] |

| Linoleic Acid (Ester) | Lipid Peroxidation Model | Fe2+/H2O2 | 8 nmol/mg | [9] |

| Microsomal Phospholipids (Arachidonic Acid) | NADPH-linked microsomal lipid peroxidation | Endogenous | 4.6 nmol/mg protein (after 60 min) | [10] |

| 15-hydroperoxyarachidonic acid | Microsomes with NADPH, ADP/iron | Exogenous | 0.6 mol% | [10] |

| 15-hydroperoxyarachidonic acid | Ascorbate/iron (pH 1.0, 20h) | Exogenous | 15 mol% | [10] |

| Arachidonic Acid | Autoxidation with ascorbate/iron (25h) | Exogenous | 2.8 mol% (pH 7.4), 1.5 mol% (pH 1.0) | [10] |

| Biological Sample | Condition | 4-HNE Concentration | Reference |

| PC12 cells and hippocampal neurons | Oxidative insults (FeSO4, Amyloid β-peptide) | 2–10 μM (induces apoptosis) | [11] |

| Blood Plasma and Platelets | Treatment with 1 or 10 µM 4-HNE | Significant increase in carbonyl groups and TBARS | [12] |

| Pork Products (smoked and/or cooked) | Processing | Levels that might not be a real risk for human health | [13] |

III. Experimental Protocols

A. Induction of Lipid Peroxidation and 4-HNE Formation in Cellular Systems

This protocol describes a general method for inducing lipid peroxidation in cell culture to study 4-HNE formation.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Inducing agent (e.g., FeSO₄, H₂O₂, amyloid β-peptide)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with PBS.

-

Treat the cells with the inducing agent at a predetermined concentration and for a specific duration in serum-free medium.

-

Wash the cells with PBS to remove the inducing agent.

-

Lyse the cells and collect the lysate.

-

Determine the protein concentration of the lysate.

-

The cell lysate is now ready for 4-HNE quantification.

B. Quantification of 4-HNE using HPLC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 4-HNE in biological samples.

Materials:

-

Biological sample (cell lysate, plasma, tissue homogenate)

-

Internal standard (e.g., deuterated 4-HNE)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

-

Sample Preparation: Spike the sample with the internal standard.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the 4-HNE and internal standard.

-

LC-MS/MS Analysis: Inject the eluted sample into the HPLC-MS/MS system. Separate 4-HNE from other components using a suitable HPLC column and gradient. Detect and quantify 4-HNE and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Data Analysis: Construct a calibration curve using known concentrations of 4-HNE standards. Calculate the concentration of 4-HNE in the sample based on the peak area ratio of the analyte to the internal standard.[1][14]

C. Preparation and Detection of 4-HNE Protein Adducts

This protocol outlines the preparation of 4-HNE-protein adducts for use as standards and their detection.

Materials:

-

Bovine serum albumin (BSA) or other purified protein

-

4-HNE

-

Phosphate buffer

-

Anti-4-HNE antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent or colorimetric substrate

Procedure for Adduct Preparation:

-

Incubate the protein (e.g., BSA) with a known concentration of 4-HNE in a phosphate buffer at 37°C for a specified time.[15]

-

The resulting solution containing 4-HNE-protein adducts can be used to generate a standard curve for immunoassays.

Procedure for Detection (ELISA):

-

Coat a microplate with the prepared 4-HNE-protein adduct standards and the biological samples.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for 4-HNE adducts.

-

Wash the plate.

-

Incubate with a secondary antibody-HRP conjugate.

-

Wash the plate.

IV. Signaling Pathways Modulated by 4-HNE

4-HNE is not merely a marker of cellular damage but also an active signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner.

A. Apoptosis Signaling

4-HNE is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways.[5][18]

-

Extrinsic Pathway: 4-HNE can activate the Fas-mediated apoptotic pathway, leading to the activation of ASK1, JNK, and caspase-3.[18][19]

-

Intrinsic Pathway: 4-HNE can also induce apoptosis via the p53-mediated pathway, involving the activation of Bax, p21, JNK, and caspase-3.[18][19]

B. Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. 4-HNE can activate this pathway.

-

Mechanism: 4-HNE forms adducts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[20][21] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[20][22]

C. MAPK and NF-κB Signaling Pathways

4-HNE can also modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammation, cell proliferation, and survival.[4][22]

-

MAPK Pathway: 4-HNE can activate various MAPKs, including p38, JNK, and ERK, depending on the cell type and context.[4][23]

-

NF-κB Pathway: The effect of 4-HNE on the NF-κB pathway is concentration-dependent. At low concentrations, it can activate NF-κB, promoting the expression of pro-inflammatory genes.[24][25] Conversely, at high concentrations, it can inhibit NF-κB activation.[24][25]

D. Experimental Workflow for Studying 4-HNE Effects

The following diagram illustrates a typical experimental workflow for investigating the formation and biological effects of 4-HNE.

V. Conclusion

This compound is a critical product of lipid peroxidation with multifaceted roles in cellular physiology and pathology. Understanding the mechanisms of its formation and its impact on cellular signaling is paramount for researchers and drug development professionals. The methodologies and pathways detailed in this guide provide a comprehensive foundation for the continued investigation of 4-HNE as a biomarker and therapeutic target in a wide range of diseases. The provided protocols and diagrams serve as a practical resource for designing and interpreting experiments in this important area of research.

References

- 1. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell death and diseases related to oxidative stress:this compound (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatographic analysis of malonaldehyde and 4-hydroxy-2-(E)-nonenal produced from arachidonic acid and linoleic acid in a lipid peroxidation model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of formation of this compound during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that this compound Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sfrbm.org [sfrbm.org]

- 16. abcam.cn [abcam.cn]

- 17. A Highly Sensitive, Reproducible Assay for Determining this compound Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Immunomodulatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. This compound-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of 4-Hydroxynonenal (4-HNE) Cytotoxicity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxynonenal (4-HNE), a major α,β-unsaturated aldehyde product of lipid peroxidation, is a widely recognized biomarker and mediator of oxidative stress.[1] Its high reactivity allows it to modulate numerous cellular processes, making it a key player in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3][4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying 4-HNE-induced cytotoxicity. It details the molecular interactions, signaling pathway perturbations, and organelle dysfunction that result from elevated intracellular 4-HNE levels. The guide includes quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of key pathways to facilitate a comprehensive understanding for researchers in the field.

Generation and Covalent Modification: The Primary Insult

Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction of lipid peroxidation.[6] This process generates several reactive aldehydes, with 4-HNE being one of the most abundant and toxic.[7] The cytotoxicity of 4-HNE is primarily attributed to its ability to form stable covalent adducts with nucleophilic side chains of proteins, DNA, and phospholipids.[3][8]

Protein Adduction: 4-HNE readily reacts with cysteine, histidine, and lysine residues via two main reactions:

-

Michael Addition: The C3 double bond of 4-HNE is an electrophilic center that reacts with soft nucleophiles like the thiol group of cysteine and the imidazole group of histidine.[1][8]

-

Schiff Base Formation: The aldehyde group of 4-HNE reacts with primary amine groups, such as the ε-amino group of lysine, to form a Schiff base.[8]

These modifications, a form of carbonyl stress, can lead to protein inactivation, dysfunction, aggregation, and degradation, thereby disrupting critical cellular functions.[2][9]

Disruption of Cellular Organelles

4-HNE adduct formation is not random; specific organelles are particularly vulnerable, leading to widespread cellular dysfunction.

Mitochondrial Dysfunction

Mitochondria are both a primary source of endogenous ROS and a major target of 4-HNE.[1][10] 4-HNE can be generated from the peroxidation of cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[3] The consequences of 4-HNE accumulation in mitochondria are severe:

-

Inhibition of Bioenergetics: 4-HNE forms adducts with and inhibits key enzymes of the citric acid (TCA) cycle and the electron transport chain (ETC), including aconitase and ATP synthase (Complex V).[11][12] This impairs oxidative phosphorylation, reduces ATP synthesis, and disrupts the mitochondrial membrane potential.[11][13]

-

Increased Oxidative Stress: By damaging ETC complexes, 4-HNE can exacerbate ROS production, creating a vicious feedback loop of oxidative stress and lipid peroxidation.[11][14]

-

Induction of Apoptosis: Mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, initiating the intrinsic apoptotic cascade.[14]

Endoplasmic Reticulum (ER) Stress

The ER is critical for protein folding and calcium homeostasis. 4-HNE can form covalent adducts with several ER chaperones, impairing their function and leading to an accumulation of misfolded proteins.[15] This triggers the Unfolded Protein Response (UPR), a signaling network designed to restore ER homeostasis.[16] However, prolonged or severe ER stress induced by 4-HNE can switch the UPR from a pro-survival to a pro-apoptotic response, contributing to cell death.[15][16] Key UPR pathways activated by 4-HNE include PERK, IRE1, and ATF6.[16]

Alteration of Key Signaling Pathways

4-HNE is not merely a toxic byproduct but also a signaling molecule that can directly modulate pathways controlling cell fate.[17][18]

Pro-Apoptotic Signaling

4-HNE activates both the intrinsic and extrinsic pathways of apoptosis.[17][19]

-

Intrinsic (Mitochondrial) Pathway: As described above, 4-HNE-induced mitochondrial damage is a key trigger. Additionally, 4-HNE can induce the p53 pathway, leading to the activation of pro-apoptotic proteins like Bax, which further promotes mitochondrial outer membrane permeabilization.[17]

-

Extrinsic (Death Receptor) Pathway: 4-HNE can activate the Fas death receptor pathway, leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal Kinase (JNK), and ultimately the executioner caspase-3.[17][19]

-

AKT Pathway Inhibition: 4-HNE has been shown to inhibit the pro-survival AKT signaling pathway. This inhibition alters the balance of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio, thereby sensitizing the cell to apoptosis.[20]

Autophagy Modulation

Autophagy is a cellular recycling process that removes damaged proteins and organelles. The effect of 4-HNE on autophagy is concentration-dependent.[12][21]

-

Low Concentrations (5-10 µM): 4-HNE can stimulate autophagy as a protective response to clear away HNE-protein adducts and damaged mitochondria (mitophagy).[12][22]

-

High Concentrations (≥15 µM): Higher levels of 4-HNE can inhibit autophagic flux. This is likely due to the adduction and inactivation of key autophagy-related proteins (ATGs), preventing the clearance of damaged components and exacerbating cytotoxicity.[12][21]

Cellular Detoxification Mechanisms

Cells possess several enzymatic pathways to neutralize 4-HNE and mitigate its toxicity.[1][8]

-

Glutathione S-Transferases (GSTs): The primary detoxification route involves the conjugation of 4-HNE with glutathione (GSH), a reaction catalyzed by GSTs (e.g., hGSTA4-4). This forms a less reactive GS-HNE conjugate that can be further metabolized and eliminated.[2][23]

-

Aldehyde Dehydrogenases (ALDHs): Enzymes like ALDH2 can oxidize the aldehyde group of 4-HNE to a less toxic carboxylic acid (4-hydroxynonenoic acid).[2][8]

-

Aldo-Keto Reductases (AKRs): These enzymes can reduce the aldehyde group of 4-HNE to an alcohol (1,4-dihydroxynonene).[23]

The balance between 4-HNE formation and its detoxification is a critical determinant of cell fate under oxidative stress.

Quantitative Data on 4-HNE Cytotoxicity

The biological effects of 4-HNE are highly dependent on its concentration. Below is a summary of concentrations reported in the literature and their associated cellular effects.

| 4-HNE Concentration | Cell Type / System | Observed Effect | Reference(s) |

| Physiological Levels | |||

| 0.1 - 0.7 µM | Healthy Human Plasma | Normal physiological range. | [8][24] |

| 0.1 - 5 µM | Various Cell Lines | Promotes proliferation, differentiation, and antioxidant defense (hormetic effect). | [8] |

| Pathological / Experimental Levels | |||

| 5 - 10 µM | Primary Neurons | Activation of protective autophagy. | [12][21] |

| 10 - 20 µM | Various Cell Lines | Induction of apoptosis and necrosis. | [8] |

| 15 µM | Primary Neurons | Inhibition of autophagic flux; decreased mitochondrial function. | [12][13][21] |

| 25 µM | Human Small Airway Epithelial Cells | Significant decrease in cell viability; increased caspase-3 activity. | [11] |

| up to 120 µM | Ventricular Fluid (Alzheimer's Patients) | Correlated with severe neurodegenerative pathology. | [25] |

Key Experimental Protocols

Quantification of 4-HNE Protein Adducts by ELISA

This protocol is adapted from established methods for quantifying HNE-protein adducts, a key biomarker of lipid peroxidation.[9][26]

Methodology:

-

Standard Curve Preparation:

-

Prepare a solution of 1% Bovine Serum Albumin (BSA) in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

-

Create serial dilutions of 4-HNE (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5 µM) in the 1% BSA solution.

-

Incubate the standards at 37°C for 24 hours to allow for adduct formation.[9]

-

-

Sample Preparation:

-

Homogenize tissues or lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge to pellet debris and collect the supernatant.

-

Quantify the total protein concentration using a standard assay (e.g., BCA assay). Dilute samples to a uniform concentration (e.g., 10 µg/mL) in PBS.

-

-

ELISA Procedure:

-

Coating: Add 100 µL of each standard and diluted sample to the wells of a high-binding 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk or 5% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

-

Primary Antibody: Wash the plate 3 times. Add 100 µL of a primary antibody specific for HNE-Michael adducts, diluted in blocking buffer. Incubate for 2 hours at room temperature.

-

Secondary Antibody: Wash the plate 3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Development: Wash the plate 5 times. Add 100 µL of a suitable HRP substrate (e.g., TMB). Allow color to develop in the dark.

-

Quantification: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the standard curve and determine the concentration of HNE adducts in the samples.

-

Other Key Assays (Methodological Principles)

-

Cell Viability (MTT/MTS Assay): Live cells with active dehydrogenases convert a tetrazolium salt (MTT/MTS) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.

-

Caspase Activity Assay: These assays use a specific peptide substrate for an executioner caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore or chromophore. Cleavage of the substrate by active caspases in cell lysates releases the reporter molecule, which can be quantified.

-

Mitochondrial Membrane Potential (MMP) Assay: Cells are incubated with a fluorescent dye like JC-1 or TMRM. In healthy mitochondria with a high MMP, the dye aggregates and fluoresces red (JC-1) or accumulates (TMRM). In apoptotic cells with a low MMP, JC-1 remains a green-fluorescing monomer, and TMRM signal is lost. The shift is measured by flow cytometry or fluorescence microscopy.

Conclusion and Future Directions

This compound is a multifaceted molecule that sits at the crossroads of oxidative stress, cell signaling, and organelle function. Its cytotoxicity stems from its ability to form covalent adducts with key biomolecules, leading to a cascade of detrimental events including mitochondrial failure, ER stress, and the activation of apoptotic pathways. The concentration-dependent nature of its effects, shifting from adaptive signaling to overt toxicity, highlights the delicate balance that governs cell fate in an oxidative environment.

For drug development professionals, understanding these core mechanisms is crucial. Targeting the formation of 4-HNE (e.g., with antioxidants) or enhancing its detoxification (e.g., with activators of ALDH2 or GST) represents a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress.[1] Future research should continue to focus on identifying the specific protein targets of 4-HNE adduction in different disease contexts, which will be essential for developing more targeted and effective interventions against its pathological effects.

References

- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of lipid peroxidation derived this compound (4-HNE) in cancer: focusing on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of the Lipid Peroxidation Product this compound in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. A Highly Sensitive, Reproducible Assay for Determining this compound Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 11. This compound regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of autophagy, mitochondrial dynamics, and cellular bioenergetics by this compound in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces mitochondrial oxidative stress, apoptosis and expression of glutathione S-transferase A4-4 and cytochrome P450 2E1 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid peroxidation product 4-hydroxy-trans-2-nonenal causes endothelial activation by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid peroxidation end product 4-hydroxy-trans-2-nonenal triggers unfolded protein response and heme oxygenase-1 expression in PC12 cells: Roles of ROS and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell death and diseases related to oxidative stress: this compound (HNE) in the balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell death and diseases related to oxidative stress:this compound (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of autophagy, mitochondrial dynamics, and cellular bioenergetics by this compound in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of this compound on vascular endothelial and smooth muscle cell redox signaling and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Measurement of this compound (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

physiological vs pathological concentrations of 4-HNE

An In-Depth Technical Guide to Physiological vs. Pathological Concentrations of 4-Hydroxynonenal (4-HNE)

For Researchers, Scientists, and Drug Development Professionals

This compound (4-HNE), a major α,β-unsaturated aldehyde product of lipid peroxidation, is a critical signaling molecule and a potent marker of oxidative stress. Its biological effects are highly concentration-dependent, ranging from physiological signaling at low levels to significant cytotoxicity at elevated concentrations. Understanding the threshold between physiological and pathological concentrations of 4-HNE is paramount for research into a myriad of diseases and for the development of novel therapeutic interventions. This guide provides a comprehensive overview of 4-HNE concentrations in various biological contexts, details the experimental protocols for its detection, and visualizes its key signaling pathways.

Quantitative Data on 4-HNE Concentrations

The concentration of 4-HNE in biological systems is a key determinant of its function. The following tables summarize the reported physiological and pathological concentrations of 4-HNE in various human and animal tissues and fluids.

Table 1: Physiological Concentrations of 4-HNE

| Biological Matrix | Species | Concentration Range | Reference(s) |

| Plasma | Human | 0.28 - 0.68 µM | [1] |

| Plasma | Human | 37 ± 15 nmol/L | [2] |

| Serum (age <40) | Human | < 0.075 µmol/L | [3] |

| Serum (age >60) | Human | 0.09 - 0.125 µmol/L | [3] |

| Hepatocytes | Rat | 2.5 - 3.8 µM | [1] |

| In vitro (beneficial effects) | - | < 2 µM | [4] |

Table 2: Pathological Concentrations of 4-HNE

| Condition | Biological Matrix | Species | Concentration Range | Reference(s) |

| Alzheimer's Disease | Plasma | Human | Median: 20.6 µmol/L (vs. 7.8 µmol/L in controls) | [3][5] |

| Alzheimer's Disease | Brain | Human | Elevated levels | [5] |

| Alzheimer's Disease | Ventricular Fluid | Human | Elevated levels | [5] |

| Prostate Cancer | Plasma | Human | Significantly increased vs. healthy controls | [6] |

| Hepatocellular Carcinoma | Tumor Tissue | Human | Significantly lower than normal liver tissue | [7] |

| Oropharyngeal Squamous Cell Carcinoma | Non-malignant surrounding tissue | Human | Increased with higher tumor stage | [8] |

| In vitro (genotoxic effects) | - | - | 10 - 60 µM | [4] |

| In vitro (lethal toxicity) | - | - | > 100 µM | [4] |

Experimental Protocols for 4-HNE Detection

Accurate quantification of 4-HNE is crucial for distinguishing its physiological and pathological roles. Below are detailed methodologies for three common techniques used for 4-HNE detection.

High-Performance Liquid Chromatography (HPLC) for Free 4-HNE

This method is suitable for the quantification of free 4-HNE in biological fluids like plasma.[2]

Principle: This method involves the derivatization of 4-HNE with a fluorescent tag, followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

Methodology:

-

Sample Preparation (Plasma):

-

Collect blood in EDTA tubes and centrifuge to obtain plasma.

-

To 100 µL of plasma, add 10 µL of an internal standard (e.g., a structural analog of 4-HNE) and 200 µL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Derivatization:

-

Add 50 µL of a derivatizing agent (e.g., 10 mM 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile) to the supernatant.

-

Incubate at room temperature for 1 hour in the dark to form the 4-HNE-DNPH adduct.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water.

-

Elute the 4-HNE-DNPH adduct with 500 µL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag.

-

Quantification: Create a standard curve using known concentrations of 4-HNE. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HNE Protein Adducts

This competitive ELISA is designed for the detection and quantification of 4-HNE adducts on proteins.[9][10]

Principle: A 4-HNE conjugate is pre-coated on an ELISA plate. Unknown samples containing 4-HNE-protein adducts and a known standard are added to the wells. An anti-HNE antibody is then added, which competes for binding to the coated 4-HNE and the 4-HNE in the sample. The amount of antibody bound to the plate is inversely proportional to the amount of 4-HNE in the sample.

Methodology:

-

Plate Preparation:

-

Use a microplate pre-coated with a 4-HNE conjugate.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided HNE-BSA standards.

-

Add 50 µL of the unknown protein samples or HNE-BSA standards to the wells.

-

Incubate for 10 minutes at room temperature on an orbital shaker.

-

Add 50 µL of diluted anti-HNE antibody to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with 250 µL of 1X Wash Buffer.

-

Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate for 2-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the HNE-BSA standards.

-

Determine the concentration of 4-HNE protein adducts in the unknown samples by interpolating their absorbance values on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-HNE-Protein Adducts

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of specific 4-HNE adducts on proteins and peptides.[11][12]

Principle: Proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies peptides based on their mass-to-charge ratio and fragmentation pattern. The presence of a 4-HNE adduct is detected by a characteristic mass shift in the modified peptide.

Methodology:

-

Protein Digestion:

-

Denature the protein sample using urea or another denaturing agent.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

LC System: Use a nano-flow HPLC system for optimal sensitivity.

-

Column: A C18 reverse-phase column suitable for peptide separation.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI).

-

Data Acquisition: Operate in data-dependent acquisition mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Search for a variable modification corresponding to the mass of the 4-HNE adduct (e.g., +156.11 Da for a Michael adduct) on potential target amino acid residues (cysteine, histidine, lysine).

-

Quantify the modified peptides using label-free or label-based quantification methods.

-

Signaling Pathways Modulated by 4-HNE

4-HNE is a potent signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 4-HNE.

4-HNE and the Nrf2-Keap1 Signaling Pathway

At low, physiological concentrations, 4-HNE can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.

Caption: 4-HNE activates the Nrf2 antioxidant pathway.

Dual Role of 4-HNE in NF-κB Signaling

4-HNE exhibits a dual role in regulating the NF-κB pathway, activating it at low concentrations and inhibiting it at higher concentrations.

References

- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrms.com [ajrms.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Relationship between this compound (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 4-Hydroxynonenal with Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the mechanisms through which 4-Hydroxynonenal (4-HNE), a primary byproduct of lipid peroxidation, interacts with and modifies cellular membranes. It covers the formation of 4-HNE, its biophysical effects on the membrane, its covalent adduction to membrane proteins and lipids, and the subsequent activation of critical cellular signaling pathways. The document includes structured tables of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a comprehensive understanding.

Introduction: The Genesis and Significance of 4-HNE

Under conditions of oxidative stress, reactive oxygen species (ROS) trigger the peroxidation of polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes.[1] This process generates a variety of reactive aldehydes, with 4-hydroxy-2-nonenal (4-HNE) being one of the most abundant and extensively studied.[2][3] As a highly reactive electrophile, 4-HNE can readily diffuse from its site of origin and form covalent adducts with nucleophilic residues in proteins, DNA, and lipids.[4][5] These interactions can profoundly alter the structure and function of cellular components, establishing 4-HNE as a critical mediator of oxidative damage and a "toxic second messenger" of free radicals.[2][3] Its ability to interact directly with membrane constituents makes it a pivotal molecule in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[4][6]

Formation and Biophysical Impact on Cellular Membranes

The formation of 4-HNE is a direct consequence of oxidative damage to membrane lipids.[7] This highly reactive aldehyde does not simply diffuse away but also directly influences the physical properties of the membrane from which it originates.

Mechanism of Formation

The generation of 4-HNE is a multi-step process initiated by free radicals abstracting a hydrogen atom from a PUFA, leading to a chain reaction of lipid peroxidation.[7] This cascade results in the formation of lipid hydroperoxides, which are unstable and decompose to form various secondary products, including 4-HNE.[7][8]

Caption: Formation of 4-HNE from membrane lipids.

Alteration of Membrane Properties

Once formed, 4-HNE can partition into the lipid bilayer, where it is stabilized in the carbonyl region of phospholipids.[9][10] This interaction has significant consequences for the biophysical state of the membrane.

-

Membrane Fluidity: The impact of 4-HNE on membrane fluidity is complex. Some studies report that 4-HNE can increase membrane fluidity, while others have found it decreases the fluidity of mitochondrial membranes.[11][12] This discrepancy may be due to the specific lipid composition of the membrane and the concentration of 4-HNE.

-

Membrane Permeability: 4-HNE has been shown to increase the permeability of cellular membranes, including the blood-brain barrier (BBB).[13][14] This effect is partly attributed to the depletion of glutathione (GSH), a key antioxidant that metabolizes 4-HNE, leading to compromised barrier function.[13] Peroxidation of lipids can generally disturb membrane assembly, leading to changes in permeability and alterations in ion transport.[7]

Covalent Modification of Membrane Components

The primary mechanism of 4-HNE's biological activity is its ability to form covalent adducts with cellular macromolecules. Its three functional groups—a double bond, a carbonyl group, and a hydroxyl group—contribute to its high reactivity.[15]

Protein Adduction

4-HNE reacts readily with nucleophilic amino acid residues in proteins, primarily through two mechanisms:

-

Michael Addition: This is the predominant reaction, where the electrophilic C3 of 4-HNE is attacked by the side chains of cysteine, histidine, and lysine residues.[2][15] The order of reactivity is generally Cys > His > Lys.[15]

-

Schiff Base Formation: The carbonyl group of 4-HNE can react with the ε-amino group of lysine residues to form a Schiff base, which can lead to protein cross-linking.[15][16]

These modifications can drastically alter protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and the formation of protein aggregates.[2][5] Membrane-associated proteins are particularly susceptible targets, including ion transporters (Na+/K+-ATPase, Ca2+-ATPases), glucose and glutamate transporters, and cytoskeletal proteins like spectrin.[6][15][17][18]

Caption: Mechanisms of 4-HNE adduction to protein residues.

4-HNE-Mediated Cellular Signaling

4-HNE is not merely a toxic byproduct; it is now recognized as a signaling molecule that can modulate a wide array of cellular pathways, often initiated at the cell membrane.[3][19] The effects are highly concentration-dependent.[19][20]

-

Low Concentrations (<1 µM): At low, physiological or near-physiological concentrations, 4-HNE can activate adaptive responses. It can induce the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes.[4] It has also been shown to activate G protein-mediated signaling and increase phospholipase C (PLC) activity.[19]

-

Moderate Concentrations (1-10 µM): In this range, 4-HNE often triggers pro-inflammatory and pro-apoptotic pathways. It can activate transcription factors like NF-κB and AP-1, leading to the expression of inflammatory cytokines.[2] It also activates stress-related kinase cascades, such as the ASK1-SEK1-JNK pathway, which can lead to apoptosis.[21]

-

High Concentrations (>10 µM): At high concentrations, 4-HNE's effects become overwhelmingly cytotoxic, leading to widespread protein dysfunction, inhibition of DNA and protein synthesis, cell cycle arrest, and ultimately, apoptosis or necrosis.[2][19][22]

Caption: Concentration-dependent signaling effects of 4-HNE.

Quantitative Data Summary

The biological effects of 4-HNE are intrinsically linked to its concentration. The following tables summarize quantitative data from various studies.

Table 1: Concentration-Dependent Effects of 4-HNE on Cellular Pathways and Functions

| 4-HNE Concentration | System/Cell Type | Observed Effect | Reference(s) |

|---|---|---|---|

| 0.01 µM | Endothelial Cells | Reduced junctional communication | [19] |

| 10 µM | PC12 Cells, Hippocampal Neurons | Induced apoptosis, decreased mitochondrial membrane potential | [23] |

| 10, 40 µM | In vitro Blood-Brain Barrier | Increased permeability to sodium fluorescein | [14] |

| 20 µM | In vitro Blood-Brain Barrier | Increased Transendothelial Electrical Resistance (TEER) | [14] |

| 25, 50 µM | Cardiomyocytes | Decreased NAD(P)H fluorescence amplitude, indicating cell oxidation | [24] |

| >10 µM | General | Inhibition of NF-κB, upregulation of apoptosis-promoting proteins |[2] |

Table 2: 4-HNE Levels in Pathological Conditions

| Condition | Tissue/Fluid | Observation | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease | Brain | Increased levels of 4-HNE and HNE-protein adducts | [6][15] |

| Atherosclerosis | Atheromatous Lesions | Accumulation of 4-HNE adducts | [25] |

| Psoriasis | Blood Cells (Erythrocytes, etc.) | Up to 30% higher 4-HNE levels compared to controls | [26] |

| Cancer | Cancerous Tissue | Greater levels of ROS and associated increases in 4-HNE |[2] |

Key Experimental Methodologies

Studying the interaction of 4-HNE with cellular membranes requires a suite of specialized techniques to quantify its presence, identify its targets, and measure its functional impact.

Quantification of 4-HNE Protein Adducts: ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying 4-HNE protein adducts in biological samples.

Protocol Outline:

-

Standard Preparation: Generate 4-HNE-adduct standards by incubating a known protein (e.g., Bovine Serum Albumin, BSA) with varying concentrations of 4-HNE (e.g., 0-5 µM) at 37°C for 24 hours.[1]

-

Plate Coating: Adsorb the prepared standards and biological samples (e.g., cell lysates, plasma) onto a high-binding multi-well plate.

-

Blocking: Block non-specific binding sites on the plate using a blocking buffer (e.g., BSA solution).

-

Primary Antibody Incubation: Add a primary antibody specific for 4-HNE-protein adducts (e.g., anti-HNE monoclonal antibody) to each well and incubate.[27]

-

Washing: Wash the plate multiple times to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate.

-

Detection: Add a suitable substrate (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal using a plate reader.[1]

-

Quantification: Determine the concentration of 4-HNE adducts in the samples by comparing their signal to the standard curve.

Identification of 4-HNE Adducted Proteins: Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the gold standard for identifying specific proteins modified by 4-HNE and mapping the exact adduction sites.

Caption: Workflow for identifying 4-HNE protein targets via LC-MS/MS.

Protocol Outline:

-

Sample Preparation: Isolate proteins from cells or tissues of interest. For membrane proteins, this may involve isolating membrane fractions via centrifugation.[28]

-

Enrichment (Optional): To identify low-abundance adducted proteins, samples can be enriched using immunoprecipitation with an anti-HNE antibody.[15][28]

-

Proteolytic Digestion: The protein mixture is digested into smaller peptides using an enzyme like trypsin.

-